(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that features a pyrimidoindole core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine and methoxybenzylidene groups in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of (E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as Fischer indole synthesis or Bischler-Napieralski reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the indole core using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrimidoindole Core: The indole derivative is then subjected to cyclization reactions to form the pyrimidoindole core. This can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Methoxybenzylidene Group: The final step involves the condensation of the pyrimidoindole derivative with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired compound.
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Condensation: The methoxybenzylidene group can participate in condensation reactions with various nucleophiles to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: The compound serves as a tool for probing biological systems and studying the effects of fluorine and methoxybenzylidene groups on biological activity.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and methoxybenzylidene group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific biological context, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism.
Comparison with Similar Compounds
(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also feature a pyridoindole core and have been studied for their anticancer properties.
Indeno-spiro compounds: These compounds, which include a spirocyclic structure, have shown potential in drug discovery and biochemistry.
Hydrazone derivatives of bisindolymethane: These compounds have been evaluated for their β-glucuronidase inhibitory activity and other biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxybenzylidene groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-fluoro-3-[(E)-(4-methoxyphenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-25-13-5-2-11(3-6-13)9-21-23-10-20-16-14-8-12(19)4-7-15(14)22-17(16)18(23)24/h2-10,22H,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXAPISCXMSZSH-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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